Cas no 2227832-45-1 ((2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol)

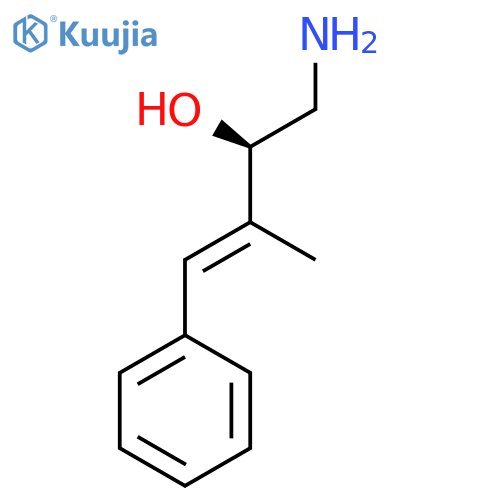

2227832-45-1 structure

商品名:(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol

- EN300-1879939

- 2227832-45-1

-

- インチ: 1S/C11H15NO/c1-9(11(13)8-12)7-10-5-3-2-4-6-10/h2-7,11,13H,8,12H2,1H3/b9-7+/t11-/m0/s1

- InChIKey: SLHFCJORIGCAPH-DJYGCBNOSA-N

- ほほえんだ: O[C@@H](CN)/C(/C)=C/C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 177.115364102g/mol

- どういたいしつりょう: 177.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1879939-0.25g |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol |

2227832-45-1 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1879939-2.5g |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol |

2227832-45-1 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1879939-0.5g |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol |

2227832-45-1 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1879939-10.0g |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol |

2227832-45-1 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1879939-5g |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol |

2227832-45-1 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1879939-0.05g |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol |

2227832-45-1 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1879939-0.1g |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol |

2227832-45-1 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1879939-10g |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol |

2227832-45-1 | 10g |

$6635.0 | 2023-09-18 | ||

| Enamine | EN300-1879939-1.0g |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol |

2227832-45-1 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1879939-1g |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol |

2227832-45-1 | 1g |

$1543.0 | 2023-09-18 |

(2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

2227832-45-1 ((2R)-1-amino-3-methyl-4-phenylbut-3-en-2-ol) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 81216-14-0(7-bromohept-1-yne)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 307-59-5(perfluorododecane)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量